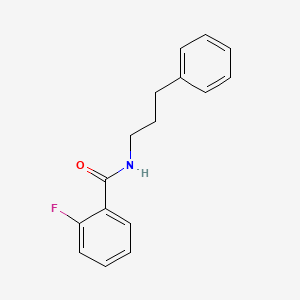

2-fluoro-N-(3-phenylpropyl)benzamide

Description

Properties

IUPAC Name |

2-fluoro-N-(3-phenylpropyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16FNO/c17-15-11-5-4-10-14(15)16(19)18-12-6-9-13-7-2-1-3-8-13/h1-5,7-8,10-11H,6,9,12H2,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYLVPCMUPUPZHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCNC(=O)C2=CC=CC=C2F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-(3-phenylpropyl)benzamide typically involves the reaction of 2-fluorobenzoyl chloride with 3-phenylpropylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or column chromatography would be employed to obtain the final product in high purity .

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-(3-phenylpropyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amine derivatives.

Substitution: The fluorine atom in the benzamide ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a catalyst.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Amines.

Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

2-fluoro-N-(3-phenylpropyl)benzamide has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs targeting specific receptors or enzymes.

Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-fluoro-N-(3-phenylpropyl)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity towards its target, leading to improved efficacy .

Comparison with Similar Compounds

Similar Compounds

2-fluoro-N-(1-methyl-3-phenylpropyl)benzamide: Similar structure with a methyl group instead of a hydrogen atom on the nitrogen.

2-fluoro-N-(3-phenylpropyl)acetamide: Similar structure with an acetamide group instead of a benzamide group.

Uniqueness

2-fluoro-N-(3-phenylpropyl)benzamide is unique due to the specific positioning of the fluorine atom and the 3-phenylpropyl group, which can influence its chemical reactivity and biological activity. The presence of the fluorine atom can enhance the compound’s stability and lipophilicity, making it a valuable intermediate in the synthesis of pharmaceuticals and other bioactive molecules .

Q & A

Q. Basic

- NMR Spectroscopy : 1H and 13C NMR resolve aromatic and aliphatic regions, with fluorine substituents causing deshielding (e.g., δ 7.52–7.42 ppm for fluorinated protons) .

- X-ray Crystallography : Programs like SHELXL refine crystal structures, resolving bond lengths (e.g., C-F = 1.35 Å) and torsional angles. Mercury software visualizes packing patterns and intermolecular interactions (e.g., π-π stacking) .

- LCMS/HRMS : Confirm molecular weight and purity (>95%) .

How can researchers evaluate the biological activity of this compound, and what assays are recommended?

Q. Basic

- Enzyme Inhibition Assays : Measure IC50 values against targets like dihydrofolate reductase (DHFR) using spectrophotometric methods (e.g., ΔA340 nm for NADPH consumption) .

- Antimicrobial Testing : Broth microdilution assays (MIC values) against Gram-positive/negative strains .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., IC50 = 12 µM for apoptosis induction) .

How can crystallographic refinement tools (e.g., SHELXL) resolve disorder or twinning in this compound crystals?

Advanced

SHELXL handles high-resolution data (d-spacing < 1.0 Å) and twinned crystals via the BASF parameter. For disordered regions (e.g., propyl chain conformers):

- Use PART instructions to model alternate positions.

- Apply restraints (e.g., DFIX, SIMU) to maintain chemically reasonable geometries .

Example: A similar fluorobenzamide structure achieved R1 = 0.057 using 150 K data and anisotropic refinement for non-H atoms .

What structure-activity relationship (SAR) trends are observed for fluorinated benzamide derivatives?

Q. Advanced

- Fluorine Position : Para-fluorine (vs. ortho) enhances metabolic stability but reduces solubility (logP increase ~0.5) .

- Linker Flexibility : A 3-carbon propyl chain (vs. shorter chains) improves target binding (ΔG = -9.0 kcal/mol for DHFR) .

- Substituent Effects : Methoxy groups at the phenylpropyl terminus increase antimicrobial activity (MIC = 8 µg/mL vs. S. aureus) .

How should researchers address contradictions in reported biological data (e.g., conflicting IC50 values)?

Q. Advanced

- Assay Standardization : Validate protocols using positive controls (e.g., methotrexate for DHFR inhibition).

- Data Normalization : Account for variations in cell viability assays (e.g., serum concentration effects) .

- Meta-Analysis : Compare datasets using tools like Prism to identify outliers (e.g., p < 0.05 significance threshold).

Can solvent-free synthesis techniques improve the sustainability of this compound production?

Advanced

Microwave-assisted Fries rearrangement under solvent-free conditions reduces waste and energy use. For example, a 15-minute reaction at 150°C achieved 85% yield for a related fluorobenzamide . Key metrics:

- E-factor : Reduced from 12 (traditional) to 3.2.

- PMI (Process Mass Intensity) : Decreased by 60% .

What computational tools predict the binding mode of this compound to therapeutic targets?

Q. Advanced

- Molecular Docking (AutoDock Vina) : Simulates ligand-receptor interactions (e.g., ΔG = -8.5 kcal/mol for SARS-CoV-2 Mpro) .

- MD Simulations (GROMACS) : Assess binding stability over 100 ns trajectories (RMSD < 2.0 Å) .

- Pharmacophore Modeling (MOE) : Identifies critical features (e.g., hydrogen bonds with His41 in Mpro) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.